molecular formula C10H17NO3 B014923 1-Boc-4-piperidone CAS No. 79099-07-3

1-Boc-4-piperidone

Cat. No. B014923
CAS RN: 79099-07-3
M. Wt: 199.25 g/mol
InChI Key: ROUYFJUVMYHXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "1-Boc-4-piperidone" and its derivatives involves several chemical strategies, including aldolic condensation, base-promoted ring transformations, and asymmetric 1,4-addition reactions. For instance, novel 4-Boc-piperidone chalcones with cytotoxic activity against cancer cells have been synthesized through aldolic condensation, yielding compounds with significant potential as cytotoxic agents (Ocasio-Malavé et al., 2019). Additionally, base-promoted synthesis has led to the formation of 1,2,3,4-tetrahydroquinolines from N-boc-3-piperidone, showcasing the compound's utility in creating complex heterocyclic structures (Shally et al., 2019).

Molecular Structure Analysis

Detailed molecular structure analyses, including spectroscopic investigations and density functional theory (DFT) studies, have been conducted on derivatives of "1-Boc-4-piperidone". These studies offer insights into the optimized geometrical parameters, vibrational assignments, and molecular reactivity of the compounds. For example, the molecular structure, spectroscopic characteristics, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine have been elucidated, providing a deeper understanding of its properties and potential applications (Janani et al., 2020).

Chemical Reactions and Properties

"1-Boc-4-piperidone" undergoes various chemical reactions, highlighting its versatility in organic synthesis. For instance, it participates in rhodium-catalyzed asymmetric 1,4-addition reactions, enabling the synthesis of 2-aryl-4-piperidones with high yield and enantiomeric excess, demonstrating its role in constructing chiral molecules (Shintani et al., 2004).

Scientific Research Applications

  • Enantioselective Synthesis : It is used in the enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, which are important for creating aspartic peptidase inhibitors and antidepressants (Johnson et al., 2002).

  • Dengue Virus Inhibition : Derivatives such as 3,5-bis(arylidene)-4-piperidones are potential protease inhibitors against dengue virus NS2B/NS3 protease (Osman et al., 2017).

  • Effects on Eating Behavior and Anxiety : In animal models, 1-Boc-piperidine decreases calorie intake in female rats and exerts an anxiolytic effect in male rats (Guzmán-Rodríguez et al., 2021).

  • Cancer Research : It inhibits proteasomal activity and shows antiproliferative and proapoptotic properties in cervical cancer cells containing human papillomavirus (Bazzaro et al., 2011).

  • Asymmetric Syntheses : Used in the asymmetric syntheses of compounds like (+)-myrtine and (+)-241D (Vu et al., 2014).

  • Antitumor Properties : Exhibits antitumor properties against various human cancer cell lines (Makarov et al., 2016).

  • Renin Inhibitors : Serves as a conformationally restricted phenylalanine isostere in renin inhibitors (de Laszlo et al., 1992).

  • Synthesis of Quinolines : Useful in the base-promoted regioselective synthesis of tetrahydroquinolines and quinolines, important for various functional groups (Shally et al., 2019).

  • Cytotoxic Agents : Chalcone derivatives of 4-Boc-piperidone are promising cytotoxic agents against metastatic cancer cells (Ocasio-Malavé et al., 2019).

  • Leukemia/Lymphoma Cell Research : Piperidone compounds induce apoptosis in leukemia/lymphoma cells by activating pro-apoptotic pathways (Contreras et al., 2018).

  • Liver Cancer Treatment : Derivatives like 5-Boc-4-piperidone show potential as anticancer agents for early treatment of liver cancers (Zhang et al., 2019).

  • Chiral HPLC Purification : Demonstrates high enantiomeric purity in chiral HPLC-purified forms (Karla et al., 1999).

  • Pharmaceutical Synthesis : Integral in synthesizing pharmaceuticals like R116301 (Guillaume et al., 2007) and naphthyridone p38 MAP kinase inhibitors (Chung et al., 2006).

  • Bioreduction Applications : Its derivatives are used in bioreduction processes with therapeutic potential (He et al., 2017).

  • Benign Prostatic Hyperplasia Treatment : Nonsteroidal inhibitors based on 1-Boc-4-piperidone may be useful in treating benign prostatic hyperplasia (Hartmann & Reichert, 2000).

  • Key Pharmaceutical Intermediate : Critical in synthesizing key pharmaceutical intermediates, such as those in drugs like ibrutinib (Chen et al., 2017).

  • Antihypertensive Compound : Shows potential as a new antihypertensive compound, affecting blood pressure in rats (Zhang et al., 2009).

Safety And Hazards

1-Boc-4-piperidone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment/face protection .

Future Directions

1-Boc-4-piperidone has been placed under international control due to its use in the illicit manufacture of fentanyl . This action subjects handlers of 1-Boc-4-piperidone to the chemical regulatory provisions of the Controlled Substances Act (CSA) and its implementing regulations .

properties

IUPAC Name

tert-butyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYFJUVMYHXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Record name boc-4-piperidone
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352875
Record name 1-Boc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-piperidone

CAS RN

79099-07-3
Record name tert-Butyl 4-oxopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79099-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Water (250 ml) was added to 4-piperidone monohydrate hydrochloride salt (75 g) for dissolution, and 1 N aqueous solution of sodium hydroxide (1000 ml) was added thereto. To the solution, ditertiarybutylcarbonate (120 g) was added dropwise with stirring under cooling on ice, and the mixture was vigorously stirred for 6 hours at room temperature. The reaction mixture was subjected to extraction with ethyl acetate, and the extract was evaporated to dryness under reduced pressure to thereby yield a pale yellow solid. By recrystallization of the solid from hexane, N-t-butyloxycarbonyl-4-piperidone (3) (38.9 g) was obtained in the form of white needle-shaped crystals.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (58.50 g) in CH2Cl2 was added Dess-Martin agent (174.10 g) in portions at 0° C. The reaction mixture was stirred for 2 h at room temperature, and quenched with water. The resulted mixture was extracted with CH2Cl2 (200 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 3:1 (v/v) PE/EA) to give the title compound as a white solid (52.00 g, 90.00%), HPLC: 97.50%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 200.5 (M+1); 1H NMR (400 MHz, CDCl3) δ: 2.42 (s, 9H), 2.78 (m, J=6.4 Hz, 2H), 3.56 (t, J=6.4 Hz, 2H), 4.28 (t, J=6.4 Hz, 2H), 4.50 (s, 2H) ppm.
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

2.7 ml (20.0 mmol) of triethylamine, 1.84 g (8.45 mmol) of di-t-butyl carbonate and 30 ml of dichloromethane were added to 1.0 g (5.0 mmol) of 4-piperidone, and the resultant mixture was stirred for 19 hours. The reaction solution was diluted with water. After the extraction with dichloromethane, the organic layer was washed with 1 N aqueous hydrochloric acid solution and then with a saturated Aqueous NaCl solution, and then dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 1-t-butoxycarbonyl-4-piperidone. Separately, 80 ml of tetrahydrofuran and methyl 4-(diethoxyphosphorylmethyl)benzoate were added to 241 mg (6.0 mmol) of sodium hydride under cooling with ice, and the resultant mixture was stirred for 30 minutes and then at room temperature for 30 minutes. Crude 1-t-butoxycarbonyl-4-piperidone obtained as described above was added to the mixture, and they were stirred for 20 hours. The reaction solution was diluted with water. After the extraction with ethyl acetate, the organic layer was washed with water and then with a saturated Aqueous NaCl solution, and then dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was purified by the silica gel column chromatography to obtain the title compound.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of the above alcohol (0.79 g, 3.9 mmol) in CH2Cl2 (20 mL) was treated with molecular seives (1.95 g), N-methylmorpholine oxide (0.69 g, 5.9 mmol), and TPAP (0.14 g, 0.40 mmol). The mixture was stirred for 2 hours at room temperature and then filtered through a plug of silica gel, eluting with Et2O. The filtrate was then concentrated under reduced pressure to afford the desired 4-oxopiperidine-1-carboxylic acid tert-butyl ester (0.69 g, 89%). 1H NMR (CDCl3) δ 1.49 (s, 9H), 2.44 (t, 4H, J=7.0 Hz), 3.72 (t, 4H, J=7.0 Hz).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-piperidone
Reactant of Route 2
Reactant of Route 2
1-Boc-4-piperidone
Reactant of Route 3
Reactant of Route 3
1-Boc-4-piperidone
Reactant of Route 4
Reactant of Route 4
1-Boc-4-piperidone
Reactant of Route 5
Reactant of Route 5
1-Boc-4-piperidone
Reactant of Route 6
1-Boc-4-piperidone

Citations

For This Compound
263
Citations
S Sabbani, PA Stocks, GL Ellis, J Davies… - Bioorganic & medicinal …, 2008 - Elsevier
… A mixture of 1-Boc-4-piperidone (3.05 g, 15.3 mmol), Me 3 S(O)I (97% pure, 3.4 g, 15.3 mmol) and t-BuOK (95% pure, 1.973 g, 15.3 mmol) in 1,2-dimethoxyethane (80 ml) was refluxed …
DR Mowrey, JJ Reif, KL Milkiewicz… - … Process Research & …, 2018 - ACS Publications
… In addition, the use of 1-Boc-4-piperidone in place of 1-Cbz-4… the major product after addition of 1-Boc-4-piperidone was 2-… addition of this species to 1-Boc-4-piperidone. However, the …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
ID Jenkins, F Lacrampe, J Ripper… - The Journal of …, 2009 - ACS Publications
… None of these compounds has been described previously (the intermediate 18 has been prepared from the more expensive 1-Boc-4-piperidone, but scant experimental details were …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
KR Harshitha, BK Sarojini - AIP Conference Proceedings, 2020 - pubs.aip.org
… and characterization of two novel bischalcone analogues from 1-boc-4-piperidone. Both the … 1 were obtained by the reaction of 1-Boc-4-piperidone [1 eq] with 4methylthiobenzaldehyde […
Number of citations: 3 pubs.aip.org
Z Qian, IR Baxendale, SV Ley - Chemistry–A European Journal, 2010 - Wiley Online Library
… Knowing that we would have to use the 1-Boc-4-piperidone (6) in excess; we began by scrutinising suitable scavengers for removal of this excess reagent (Scheme 3, Table 2). While …
TK Ma, PJ Parsons, AGM Barrett - European Journal of Organic …, 2020 - Wiley Online Library
… Series of natural product inspired spiropiperidine containing resorcylic, chromenic and chromanic amides were synthesized from a dioxinone acid derived from 1-Boc-4-piperidone 19. …
X ZHU - 2018 - research-repository.griffith.edu.au
… Using 2-hydroxyacetophenone and its derivatives to react with 1-Boc-4-piperidone, various spirochromanes were formed. Following deprotection of the chromanone a number of …
M Kamata, T Yamashita, A Kina, M Funata… - Bioorganic & medicinal …, 2012 - Elsevier
… 10, 7 derived from ester 9, was converted to piperidinopiperidine derivative 11 by deprotection of the Boc group and subsequent reductive alkylation with 1-Boc-4-piperidone (18). Spiro-…
KS Lin, YS Ding - Bioorganic & medicinal chemistry, 2005 - Elsevier
… Norlortalamine was synthesized following a similar procedure using 1-Boc-4-piperidone. … The use of 1-Boc-4-piperidone for the synthesis of norlortalamine provided a much simpler …
H Liu, Z Hu, H Chen, Y Yan, Z Le, C Wei, W Cao… - Journal of Controlled …, 2022 - Elsevier
… -Villiger reaction from 1-Boc-4-piperidone. Firstly, to a solution of 1-Boc-4-piperidone (20.0 g… DCM) was slowly added into the 1-Boc-4-piperidone solution. The reaction was carried out …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.